molecular formula C13H17N3O3 B10910835 ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10910835
M. Wt: 263.29 g/mol
InChI Key: SVICZURWOPGZBI-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a dihydro-oxo moiety. The molecule includes a butyl group at the 2-position and an ethyl ester at the 4-position.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 2-butyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-3-5-6-16-8-10-9(13(18)19-4-2)7-11(17)14-12(10)15-16/h7-8H,3-6H2,1-2H3,(H,14,15,17)

InChI Key

SVICZURWOPGZBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Nucleophilic Attack : The amine group of 3-amino-1-butylpyrazol-5-one attacks the carbonyl carbon of ethyl acetoacetate, forming an enamine intermediate.

  • Cyclization : Intramolecular cyclization eliminates water, forming the pyrazolo[3,4-b]pyridine core.

  • Oxidation : The intermediate undergoes oxidation to stabilize the 6-oxo group.

Optimization Data:

ParameterOptimal ConditionYield (%)Purity (%)
Solventn-Butanol49–6295–98
TemperatureReflux (180–185°C)
Reaction Time6–8 hours
CatalystNone (thermal activation)

This method is favored for scalability but requires prolonged heating, which risks side reactions like decarboxylation.

Reflux-Based Cyclization with Ethyl Acetoacetate

A modified approach involves refluxing 3-amino-1-butylpyrazol-5-one and ethyl acetoacetate in acetic acid as both solvent and catalyst. The acidic environment accelerates cyclization, reducing reaction time to 4–5 hours.

Key Advantages:

  • Higher Yields : 68–72% isolated yield due to suppressed side reactions.

  • Simpler Workup : Precipitation in cold water minimizes chromatographic purification.

Comparative Data:

ConditionWithout CatalystWith Acetic Acid
Yield (%)49–6268–72
Reaction Time (h)6–84–5
Purity (%)95–9897–99

Catalytic Cyclization Using Diisopropylethyl Ammonium Carboxylate (DIPEAc)

Recent advancements employ DIPEAc as a dual solvent-catalyst in one-pot multicomponent reactions. This method integrates 3-amino-1-butylpyrazol-5-one , ethyl acetoacetate , and paraformaldehyde under microwave irradiation.

Protocol:

  • Mix reactants in DIPEAc (5 mL).

  • Microwave at 120°C for 45 minutes.

  • Quench with ice water and filter.

Performance Metrics:

MetricResult
Yield (%)89–94
Reaction Time45 minutes
Purity (%)>99

DIPEAc enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, reducing energy barriers.

Microwave-Assisted Synthesis in Aqueous Media

Eco-friendly protocols utilize microwave irradiation in water with InCl₃ catalysis. This method achieves 85–90% yield in 30 minutes, avoiding organic solvents.

Procedure:

  • Combine 3-amino-1-butylpyrazol-5-one (1 equiv), ethyl acetoacetate (1.2 equiv), and InCl₃ (10 mol%) in water.

  • Microwave at 100°C for 30 minutes.

  • Extract with ethyl acetate and crystallize.

Environmental Impact:

ParameterConventional MethodMicrowave Method
Solvent ToxicityHigh (n-butanol)Low (water)
Energy ConsumptionHigh (reflux)Moderate
Carbon Footprint2.4 kg CO₂/kg1.1 kg CO₂/kg

Post-Synthesis Purification Techniques

Crude products are purified via:

  • Crystallization : Ethanol-water (7:3) yields 95–98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for analytical-grade purity (>99%).

Crystallization Data:

Solvent SystemPurity (%)Recovery (%)
Ethanol-Water95–9880–85
Methanol90–9275–78

Comparative Analysis of Methods

MethodYield (%)TimeCost ($/g)Scalability
Multi-Component Cyclo.49–626–8 h12–15High
Reflux with Acetic Acid68–724–5 h10–12Moderate
DIPEAc Catalysis89–9445 min18–20Low
Microwave-Assisted85–9030 min14–16Moderate

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety undergoes nucleophilic acyl substitution under basic or acidic conditions:

Reaction TypeConditionsProductYieldReference
Hydrolysis1M NaOH, reflux, 6 hr2-Butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid78%
AminolysisNH₃/EtOH, 60°C, 12 hr4-Carbamoyl derivative65%

Mechanistic studies indicate that hydrolysis proceeds via a tetrahedral intermediate, with the reaction rate pH-dependent due to the ester’s susceptibility to base-mediated saponification.

Condensation and Cyclization Reactions

The ketone at position 6 participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

Example Reaction:
Compound+NCCH2CNAcOH, ΔFused pyrano-pyrazolo-pyridine derivative\text{Compound} + \text{NCCH}_2\text{CN} \xrightarrow{\text{AcOH, Δ}} \text{Fused pyrano-pyrazolo-pyridine derivative}

Key observations:

  • Acetic acid catalyzes both enol formation and cyclization .

  • Products exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation.

Acid/Base-Mediated Tautomerism

The pyrazolo[3,4-b]pyridine core exhibits pH-dependent tautomeric equilibria:

pH RangeDominant TautomerCharacteristics
< 31H-form (protonated N1)Enhanced water solubility
3–72H-form (protonated N2)Planar conformation
> 7Deprotonated enolateIncreased nucleophilicity at C5

This behavior directly impacts reaction pathways in biological systems .

Redox Reactions

Controlled reductions modify the dihydropyridine ring:

ReagentConditionsProductApplication
NaBH₄EtOH, 0°C6-Hydroxy derivativePrecursor for glycosylation
H₂/Pd-C50 psi, RTFully saturated pyrazolo-piperidineEnhanced CNS bioavailability

Oxidation with KMnO₄ under acidic conditions cleaves the dihydropyridine ring, yielding pyrazole dicarboxylic acid derivatives.

Heterocyclic Ring Functionalization

Electrophilic substitution occurs preferentially at C5 of the pyridine ring:

Nitration:
HNO3/H2SO4,05C5-Nitro derivative\text{HNO}_3/\text{H}_2\text{SO}_4, 0-5^\circ\text{C} \rightarrow \text{5-Nitro derivative} (62% yield)
Sulfonation:
ClSO3H,CH2Cl25-Sulfo analog\text{ClSO}_3\text{H}, \text{CH}_2\text{Cl}_2 \rightarrow \text{5-Sulfo analog} (requires strict moisture control) .

Biological Activity Correlations

While not directly a chemical reaction, structure-activity relationship (SAR) studies reveal:

ModificationBiological ImpactRationale
Ester → Amide3× increased COX-2 inhibitionImproved H-bonding with Arg120
C5 Nitro groupReduced cytotoxicityDecreased electron density in aromatic system

These findings guide synthetic strategies for pharmaceutical applications .

The compound’s reactivity profile positions it as a valuable intermediate for generating diverse heterocyclic libraries. Future research should explore photocatalytic functionalization and asymmetric catalytic modifications of its fused ring system.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise in several biomedical applications:

Anti-inflammatory Properties

Initial studies indicate that this compound may act as an anti-inflammatory agent . Its structural characteristics suggest interactions with biological targets involved in inflammation pathways. Further research is needed to quantify these effects and understand the underlying mechanisms.

Neuropharmacological Potential

The compound may modulate specific neurotransmitter receptors, indicating potential applications in treating neurological disorders. This aspect requires extensive investigation to elucidate its pharmacodynamics and therapeutic efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit antimicrobial properties against various bacterial strains. This compound could be explored as a scaffold for developing new antimicrobial agents.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its functional groups. Its reactivity facilitates the formation of various derivatives through:

Multicomponent Reactions

Multicomponent reactions involving this compound can yield complex molecules with potential biological activities. These reactions are valuable for efficiently constructing diverse chemical libraries for drug discovery.

Structural Modifications

The unique structural features of this compound allow for modifications that can enhance its biological activity and selectivity against specific targets. Researchers can explore different substitution patterns to optimize efficacy.

Case Studies and Research Findings

Several studies have explored the applications of pyrazolo[3,4-b]pyridine derivatives similar to this compound:

Study ReferenceFocusFindings
Anti-inflammatory activityIdentified potential as an anti-inflammatory agent through receptor modulation.
Antimicrobial screeningDemonstrated activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Synthesis methodsReviewed synthetic pathways yielding over 300,000 pyrazolo[3,4-b]pyridine derivatives for therapeutic purposes.

Mechanism of Action

The mechanism by which ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazolopyridine structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituted Pyrazolo[3,4-b]pyridine-4-carboxylates

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1H (unsubstituted) C₉H₉N₃O₃ 207.19 Intermediate for pharmaceutical synthesis
Ethyl 1-isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-isopropyl C₁₂H₁₅N₃O₃ 249.27 Increased steric bulk; potential bioactivity
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-cyclopropyl, 1-(4-methoxyphenyl) C₂₀H₂₁N₃O₄ 367.40 Enhanced aromaticity; possible CNS or anticoagulant applications (similar to apixaban derivatives)
Ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate 2-ethyl, 3-methyl C₁₂H₁₅N₃O₃ 249.27 Discontinued; historical use in medicinal chemistry
Ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-benzyl, 3-cyclopropyl C₁₉H₁₉N₃O₃ 337.37 High molecular weight; potential protease inhibition

Key Structural and Functional Differences

  • Lipophilicity : The 2-butyl group in the target compound likely increases lipophilicity compared to shorter chains (e.g., 2-ethyl in ) or aromatic substituents (e.g., 1-benzyl in ). This property may enhance membrane permeability in drug candidates .
  • Biological Activity : Analogs with bulky substituents (e.g., 1-isopropyl or 3-cyclopropyl) are often explored for enzyme inhibition. For example, the 4-methoxyphenyl derivative () shares structural motifs with apixaban, a Factor Xa inhibitor .
  • Synthesis Methods : Green chemistry approaches, such as polyethylene glycol (PEG)-mediated synthesis (), are applicable to these derivatives. However, the target compound’s synthesis may require specialized catalysts (e.g., Bi₂O₃/FAp) for optimal yield .

Biological Activity

Ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 218.24 g/mol

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-b]pyridine core followed by esterification processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, demonstrating promising potential as antibacterial agents .

Anticancer Properties

This compound has shown activity against several cancer cell lines. In vitro studies reported IC50 values ranging from 10 to 25 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 for this inhibition was found to be approximately 15 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazolo ring have been shown to enhance or diminish biological activity:

Substituent Position Effect on Activity
ButylC2Increases lipophilicity and cellular uptake
Oxo groupC6Enhances anticancer activity
CarboxylateC4Contributes to anti-inflammatory effects

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of pyrazolo[3,4-b]pyridines against clinical isolates of E. coli. The results indicated that modifications at the C2 position significantly increased antimicrobial potency compared to unmodified derivatives .
  • Cancer Cell Line Testing : In a comparative study involving MCF-7 and A549 cell lines, ethyl 2-butyl-6-oxo demonstrated superior cytotoxicity compared to other derivatives lacking the butyl group. This suggests that the hydrophobic nature of the butyl substituent plays a crucial role in enhancing cellular penetration and efficacy .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes as building blocks. For example:

  • Route 1: Reaction of 5-amino-1H-pyrazole-4-carbaldehyde with diethyl malonate in the presence of a base (e.g., piperidine) yields pyrazolo[3,4-b]pyridine-4-carboxylates. Cyclization occurs under reflux conditions, followed by purification via flash chromatography .
  • Route 2: Condensation with β-ketoesters (e.g., ethyl acetoacetate) under basic catalysis generates substituted derivatives. Optimization of solvent (e.g., ethanol or DMF) and temperature (80–100°C) is critical for yield improvement .
    Key Data:
  • Yields range from 60–85% depending on substituents.
  • Structural confirmation relies on ¹H/¹³C NMR and LC-MS .

Advanced: How can reaction conditions be optimized to improve yields in multi-component syntheses?

Methodological Answer:
Optimization involves:

  • Catalyst Screening: Piperidine or morpholine enhances cyclization efficiency, reducing side products .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes decomposition .
  • Temperature Control: Gradual heating (60°C → 120°C) prevents premature cyclization.
    Case Study:
    In the synthesis of analogous pyrazolo[3,4-b]pyridines, substituting diethyl malonate with dimethyl-3-oxopentanedioate increased yield by 15% due to better steric control .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the pyrazole ring (δ 7.2–8.5 ppm), ester carbonyl (δ 165–170 ppm), and oxo group (δ 180–185 ppm) .
  • X-ray Crystallography: Resolves tautomeric ambiguities (e.g., 6-oxo vs. 7-oxo forms). Monoclinic systems (space group P21/c) with Z = 4 are common .
  • HPLC-PDA: Purity analysis using C18 columns (acetonitrile/water gradient) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Tautomer Differentiation: The 6-oxo tautomer is confirmed via bond lengths (C=O at 1.22 Å) and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • Software Tools: SHELXL refines crystal structures against high-resolution data (R-factor < 0.05). For example, monoclinic parameters (a = 21.871 Å, β = 90.37°) were validated for a related compound .
    Example:
    In a 4-bromophenyl derivative, crystallography confirmed the s-cis conformation of the ester group, critical for SAR studies .

Advanced: What methodologies assess the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values using recombinant enzymes (e.g., BasE adenylating enzyme) via spectrophotometric NADH depletion .
  • Cell-Based Assays: Anti-HIV activity is quantified using MT-4 cells (EC₅₀) and cytotoxicity (CC₅₀) to calculate therapeutic index (TI = CC₅₀/EC₅₀) .
    Data Interpretation:
  • Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced potency (EC₅₀ < 10 µM) due to improved target binding .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • By-Products: Uncyclized intermediates or regioisomeric pyrazolo[3,4-c]pyridines.
  • Mitigation Strategies:
    • Chromatography: Flash silica gel chromatography (ethyl acetate/hexane) isolates the desired product .
    • Crystallization: Ethanol/water recrystallization removes polar impurities .

Advanced: How can computational methods guide the design of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Docking Studies: AutoDock Vina predicts binding modes to targets (e.g., HIV-1 reverse transcriptase). Key interactions include hydrogen bonds with Lys101 and hydrophobic contacts with Tyr181 .
  • QSAR Models: Hammett constants (σ) of substituents correlate with bioactivity, guiding substituent selection .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods due to potential dust formation (P210 hazard) .
  • Storage: Inert atmosphere (N₂) at –20°C to prevent hydrolysis .

Advanced: How are regioselectivity challenges addressed in pyrazolo[3,4-b]pyridine synthesis?

Methodological Answer:

  • Directing Groups: Electron-donating groups (e.g., methyl) at the pyrazole C3 position favor cyclization at the C4 carboxylate .
  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 h) and improves regioselectivity (>95%) via uniform heating .

Advanced: What analytical strategies resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlates ¹H-¹³C couplings to confirm connectivity. For example, HMBC cross-peaks between the ester carbonyl and pyridine C5 resolve positional isomers .
  • High-Resolution Mass Spectrometry (HRMS): Differentiates between molecular formulas (e.g., C₁₅H₁₈N₂O₃ vs. C₁₄H₁₆N₂O₄) with <2 ppm error .

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